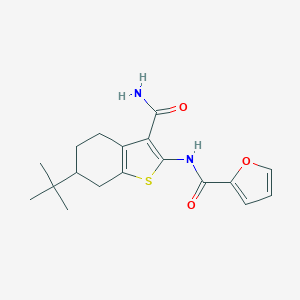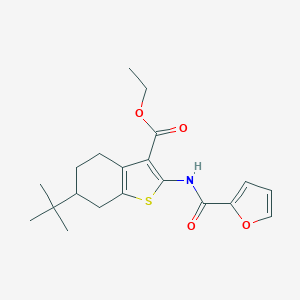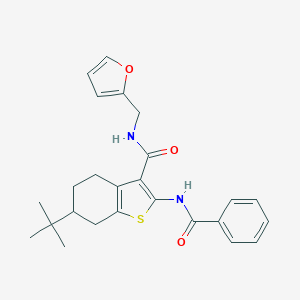![molecular formula C17H14Cl2N2O2S B289489 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have beneficial effects in a variety of neurological disorders.
Mécanisme D'action
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is expressed in the central nervous system. Activation of the α7 nAChR by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine leads to the influx of calcium ions into the cell, which can activate a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects in animal models. These include reducing inflammation, enhancing synaptic plasticity, and promoting neuronal survival. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine is that it is a selective agonist of the α7 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also activate other nAChR subtypes. However, one limitation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine is that it can be difficult to synthesize and may be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine. One area of interest is the potential use of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine in the treatment of autism spectrum disorders, as studies have shown that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can improve social behavior in animal models. Another area of interest is the development of more potent and selective α7 nAChR agonists that may have even greater therapeutic potential. Additionally, studies are needed to determine the long-term safety and efficacy of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine in human clinical trials.
Méthodes De Synthèse
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2,4-dichlorothiophenol to form the intermediate 2,4-dichloro-5-(2,5-dimethoxyphenyl)thiazole. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde to yield the final product, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine.
Applications De Recherche Scientifique
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. Studies have shown that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can improve cognitive function, reduce inflammation, and enhance neuronal survival in animal models of these disorders.
Propriétés
Formule moléculaire |
C17H14Cl2N2O2S |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-22-11-4-6-16(23-2)14(8-11)20-17-21-15(9-24-17)12-5-3-10(18)7-13(12)19/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
OLSWLPQHQXFRLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)